molecular formula C10H9F3N2O3S B15063794 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15063794
M. Wt: 294.25 g/mol
InChI Key: GRPFZYXJNDLEMI-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Dihydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the dihydroquinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)-7-(trifluoromethyl)-quinazolin-4(3H)-one: Similar structure but with a different position of the trifluoromethyl group.

    2-(Methylsulfonyl)-6-(trifluoromethyl)-quinazolin-4(3H)-one: Another positional isomer with the trifluoromethyl group at the 6-position.

    2-(Methylsulfonyl)-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one: Similar compound with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific combination of the methylsulfonyl and trifluoromethyl groups attached to the dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9F3N2O3S

Molecular Weight

294.25 g/mol

IUPAC Name

2-methylsulfonyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C10H9F3N2O3S/c1-19(17,18)9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5H,2-3H2,1H3

InChI Key

GRPFZYXJNDLEMI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)(F)F

Origin of Product

United States

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